N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide
Description
The target compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide, features a multifunctional indole-2-carboxamide scaffold. Key structural elements include:
- Indole core: Substituted at position 5 with a methyl group and at position 3 with a 3-methylbenzamido moiety.
- Functional groups: The 3-methylbenzamido group enhances lipophilicity, while the dimethoxyphenethyl chain may influence receptor binding or catalytic activity, as seen in alkaloid analogues .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-17-6-5-7-20(14-17)27(32)31-25-21-15-18(2)8-10-22(21)30-26(25)28(33)29-13-12-19-9-11-23(34-3)24(16-19)35-4/h5-11,14-16,30H,12-13H2,1-4H3,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJGARDTIKHUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the sulfonamide group: This step often involves the reaction of the thieno[3,2-c]pyridine core with sulfonyl chlorides under basic conditions.
Functionalization of the aromatic ring:
Addition of the propionyl group: This can be done using acylation reactions, such as the Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- Chemical Formula : C23H28N2O3
- Molecular Weight : 396.48 g/mol
Pharmacological Research
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including receptors involved in neuropharmacology.
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to exhibit significant antioxidant properties, reducing oxidative stress markers in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.
Cancer Research
The compound has shown promise in cancer research due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Data Table: Anticancer Activity
Kynurenine Pathway Modulation
The compound's structure suggests it may influence the tryptophan-kynurenine metabolic pathway, which is implicated in various diseases, including depression and autoimmune disorders.
Insights from Recent Research
Recent studies have indicated that compounds similar to this compound can modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in this pathway. By inhibiting IDO, these compounds may help restore normal kynurenine metabolism and improve immune responses.
Antioxidant Activity
Research has highlighted the antioxidant properties of this compound, which could be beneficial in mitigating oxidative stress-related conditions.
Summary of Findings
- Mechanism : Scavenging free radicals and reducing lipid peroxidation.
- Potential Applications : Treatment of conditions associated with oxidative stress, such as cardiovascular diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxy Groups: The 3,4-dimethoxyphenethyl chain in the target compound enhances solubility in polar solvents compared to non-methoxy analogues (e.g., benzoylphenyl in ). This aligns with the hygroscopic nature of dimethoxy-substituted intermediates .
- Methyl vs. Fluoro Substituents : The 5-methyl group in the target compound likely increases lipophilicity (logP) relative to 5-fluoro analogues (e.g., compound 3 in ), impacting membrane permeability.
- 37.5% in compound 3 ).
Spectroscopic and Analytical Comparisons
- NMR :
- Mass Spectrometry : Expected [M+H]+ for the target (C29H32N3O5+) is ~526.2, distinct from fluoro- or chloro-substituted indoles (e.g., 359.1 in , 372.4 in ).
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C23H28N2O4
- Molecular Weight : 396.48 g/mol
- IUPAC Name : this compound
The presence of the indole nucleus and various functional groups suggests a potential for diverse biological activities.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting various enzymes involved in cell cycle regulation and apoptosis.
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in tumor growth.
- Modulation of signaling pathways related to cell survival.
Antimicrobial Activity
Research has demonstrated that compounds with indole scaffolds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Study :
In a study comparing several indole derivatives, it was found that those with modifications similar to this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A study published in 2021 highlighted the efficacy of indole derivatives in inhibiting tumor growth in vitro and in vivo models. The compound demonstrated a dose-dependent response in reducing cell viability across various cancer cell lines .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of similar compounds against a range of pathogens. The results indicated that the compound could effectively inhibit bacterial growth, particularly against resistant strains .
- Anti-inflammatory Potential : Preliminary data suggest that this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Further studies are required to elucidate this mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
